molecular formula C7H10F3NO2S B3014173 (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide CAS No. 2155840-50-7

(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B3014173
CAS No.: 2155840-50-7
M. Wt: 229.22
InChI Key: AMLKKBWPCBVOCR-WDSKDSINSA-N
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Description

The compound “(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide” is a heterocyclic molecule featuring a fused thieno-pyrrole scaffold with a sulfone group (1,1-dioxide) and a trifluoromethyl substituent. Its core structure derives from the thieno[2,3-c]pyrrole system, which was first synthesized via cyclocondensation of 2-sulfolene and tosylmethyl isocyanide (TsMIC) under basic conditions . The introduction of the trifluoromethyl group at the 3a position enhances the compound’s lipophilicity and metabolic stability, traits commonly leveraged in medicinal chemistry to improve pharmacokinetic profiles. The stereochemistry (3aR,6aR) further distinguishes it from simpler analogs, as conformational rigidity influences receptor binding and bioactivity .

Properties

IUPAC Name

(3aR,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2S/c8-7(9,10)6-1-2-14(12,13)5(6)3-11-4-6/h5,11H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLKKBWPCBVOCR-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2C1(CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@@H]2[C@]1(CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyrroles, including (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide, often involves the use of electrophilic fluorination methods. One common approach is the direct fluorination of pyrrole rings using reagents like xenon difluoride . This method provides regioselective fluorination, yielding fluoropyrroles in moderate yields.

Industrial Production Methods

Industrial production of fluorinated pyrroles typically employs scalable synthetic routes that ensure high yield and purity. The use of ring-closing metathesis and other modular synthesis techniques allows for the efficient production of these compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce a variety of substituted pyrroles .

Scientific Research Applications

The compound (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide is a member of the thienopyrrole family, which has garnered interest in various scientific and industrial applications due to its unique structural features. This article explores its applications across several domains, including medicinal chemistry, agrochemicals, and materials science.

Anticancer Activity

Research has indicated that thienopyrrole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a potential candidate for further development in cancer therapies.

Antimicrobial Properties

The thienopyrrole scaffold has been explored for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The incorporation of the trifluoromethyl group has been linked to increased potency against resistant strains, suggesting that this compound could be effective in treating infections caused by multi-drug resistant organisms.

Neurological Applications

Research into neuroactive compounds has identified thienopyrroles as potential candidates for treating neurological disorders such as depression and anxiety. The structural features of This compound may allow it to modulate neurotransmitter systems effectively.

Pesticide Development

The unique chemical structure of thienopyrroles positions them well for development as agrochemicals. Studies have shown that derivatives can act as insecticides or herbicides. The trifluoromethyl substitution is known to enhance biological activity and environmental stability.

Herbicide Efficacy

Research has demonstrated that certain thienopyrrole derivatives exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth. This suggests that This compound could be developed into a selective herbicide with minimal impact on non-target species.

Polymer Chemistry

Thienopyrrole derivatives have been utilized in the synthesis of conductive polymers. The incorporation of This compound into polymer matrices can enhance electrical conductivity and thermal stability.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating thienopyrrole structures can improve charge transport and device efficiency.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted a series of thienopyrrole derivatives that exhibited significant cytotoxicity against various cancer cell lines. The study specifically noted that the trifluoromethyl substitution led to enhanced activity compared to non-fluorinated analogs.

Case Study 2: Agricultural Application

In a field trial reported by Pest Management Science, a thienopyrrole-based herbicide demonstrated superior efficacy against common agricultural weeds while maintaining safety profiles for crops. The study concluded that such compounds could play a crucial role in sustainable agriculture.

Case Study 3: Conductive Polymers

Research published in Advanced Materials explored the use of thienopyrrole derivatives in developing conductive polymers for electronic applications. The findings indicated improved electrical properties and stability when these compounds were incorporated into polymer blends.

Mechanism of Action

The mechanism of action of (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thieno-Pyrrole Family

The compound shares structural similarities with:

3,5-Dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide (base scaffold without trifluoromethyl group): Synthesized via cyclocondensation of 2-sulfolene and TsMIC, this analog lacks the trifluoromethyl substituent and exhibits reduced lipophilicity (clogP ≈ 0.2 vs. 1.8 for the trifluoromethyl derivative) .

Functional Group Comparisons

  • Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and stability compared to halogenated analogs like 1-(4-bromo-2-(trifluoromethyl)phenyl)thiourea derivatives. For instance, the trifluoromethyl group increases resistance to oxidative metabolism, as observed in related pyrazole-carbonitrile compounds .

Key Differentiators

  • Trifluoromethyl vs. Methyl Groups : Compared to methyl-substituted pyrroles (e.g., 1,3-dimethylpyrazole derivatives), the trifluoromethyl group reduces basicity (pKa shift ≈ 1.5 units) and increases membrane permeability .
  • Synthetic Accessibility: While the base thieno-pyrrole scaffold is synthesized in moderate yields (65–70%), introducing the trifluoromethyl group likely requires additional steps, such as nucleophilic trifluoromethylation or late-stage functionalization, which may lower overall efficiency .

Biological Activity

The compound (3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by its unique trifluoromethyl group and thieno[2,3-c]pyrrole backbone. This structure contributes to its polar nature and potential interactions with biological targets.

Cytotoxicity

Recent studies have indicated that thieno[2,3-c]pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxic Effects : In a high-throughput screening study involving a library of small molecules, derivatives similar to thieno[2,3-c]pyrrole demonstrated potent cytotoxicity against a panel of 17 human cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) over varying exposure times (24 h to 72 h) .
  • Mechanism of Action : The cytotoxic mechanism includes interference with cell cycle progression and modulation of key signaling pathways involving kinases such as p38 MAPK and Akt .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition:

  • Phosphodiesterase Inhibition : Thieno[2,3-c]pyrrole derivatives have been reported to inhibit phosphodiesterase 7A (PDE7A), which is involved in various cellular signaling pathways . This inhibition can lead to increased intracellular cAMP levels and subsequent effects on cell proliferation and survival.

Study on Antitumor Activity

A specific case study evaluated the antitumor activity of a thieno[2,3-c]pyrrole derivative in vivo:

  • Model : The study utilized xenograft models of human tumors.
  • Results : The derivative exhibited significant tumor growth inhibition compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with the compound .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionInhibits PDE7A and other kinases
Antitumor ActivitySignificant tumor growth inhibition in vivo

Q & A

Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Apply multivariate regression (PLS or PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Use bootstrapping to assess robustness and cross-validation (k-fold) to prevent overfitting .

Theoretical & Conceptual Frameworks

Q. How to integrate the compound into a broader conceptual framework for drug discovery?

  • Methodological Answer : Align with the molecular hybridization approach , combining thieno-pyrrole scaffolds with sulfone pharmacophores. Use cheminformatics tools (e.g., Schrödinger’s Phase) to map structural similarities to known CNS-active compounds .

Q. What methodologies advance mechanistic studies of its metabolic pathways?

  • Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with 13C-labeled compounds. Use tandem mass spectrometry (MS/MS) to identify phase I/II metabolites and CRISPR-interference (CRISPRi) to probe enzyme-specific transformations .

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